![molecular formula C25H26N4O2S2 B11630925 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630925.png)
2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and an appropriate aldehyde or ketone.
Introduction of the butylamino group: This step involves the nucleophilic substitution of a halogenated precursor with butylamine.
Formation of the thiazolidinone moiety: This is typically achieved through a condensation reaction between a thioamide and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The butylamino group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or other nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one acetate .
- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Biological Activity
The compound 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is C25H26N4O2S with a molecular weight of 478.64 g/mol. The intricate structure contains multiple functional groups that may contribute to its biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial efficacy of related compounds containing the thiazolidinone moiety. For example, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity : In a study evaluating several derivatives, compounds exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentration (MIC) for the most active compound was found to be as low as 0.004–0.03 mg/mL against Enterobacter cloacae .
- Antifungal Activity : The same derivatives demonstrated good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL, indicating strong efficacy against fungi such as Trichoderma viride .
Cytotoxicity Studies
The cytotoxic potential of similar compounds has also been assessed using various cancer cell lines. For instance, substituted oxadiazoles related to the thiazolidinone structure showed promising cytotoxic effects with IC50 values in the micromolar range.
Case Study:
A study reported that certain derivatives exhibited significant cytotoxicity against HCT116 colon cancer cells and MIA PaCa2 pancreatic cancer cells, correlating their biological activity with molecular docking studies that indicated strong binding affinities to key targets involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed critical insights into how structural modifications influence biological activity. The presence of specific substituents on the thiazolidinone ring appears to enhance both antibacterial and antifungal activities.
Notable Observations:
- Compounds with a 3-methylbutanoic acid substituent on the nitrogen atom of the thiazolidinone moiety exhibited superior biological activity compared to others lacking this modification.
- Molecular docking studies provided insights into the interaction between these compounds and their biological targets, suggesting that specific structural features are essential for optimal binding and activity .
Properties
Molecular Formula |
C25H26N4O2S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(butylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-4-5-12-26-21-19(23(30)28-13-6-7-17(3)22(28)27-21)14-20-24(31)29(25(32)33-20)15-18-10-8-16(2)9-11-18/h6-11,13-14,26H,4-5,12,15H2,1-3H3/b20-14- |
InChI Key |
NRIDKMDGMVEXCB-ZHZULCJRSA-N |
Isomeric SMILES |
CCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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